

chemical properties of 5-Methylbenz[a]anthracene

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Compound of Interest

Compound Name: 5-Methylbenz[a]anthracene

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An In-Depth Technical Guide to the Chemical Properties of **5-Methylbenz[a]anthracene**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties of **5-Methylbenz[a]anthracene**, a member of the polycyclic aromatic hydrocarbon (PAH) class of compounds. Given the relevance of PAHs in toxicology and as potential scaffolds in medicinal chemistry, this document consolidates available data on its physical, spectral, and reactive properties. Where specific data for the 5-methyl isomer is not available, comparative data from closely related isomers and the parent compound, benz[a]anthracene, are provided.

General and Physical Properties

5-Methylbenz[a]anthracene is a solid organic compound.[1] Like other PAHs, it is characterized by low aqueous solubility and a high affinity for organic solvents.[2] It is classified as a dangerous good for transport.[3]

Structure and Identification

Property	Value	Reference
Chemical Name	5-Methylbenz[a]anthracene	[4]
Synonyms	5-Monomethylbenz[a]anthracene , 3-Methyl-1,2-benzanthracene	[3][4]
CAS Number	2319-96-2	[3][4]
Molecular Formula	C ₁₉ H ₁₄	[3][4]
Molecular Weight	242.31 g/mol	[3]
IUPAC Standard InChI	InChI=1S/C19H14/c1-13-10-16-11-14-6-2-3-7-15(14)12-19(16)18-9-5-4-8-17(13)18/h2-12H,1H3	[4]
IUPAC Standard InChIKey	NYTXDSVUTXAPTH-UHFFFAOYSA-N	[4]

Physical Properties: A Comparative Overview

Specific melting and boiling points for **5-Methylbenz[a]anthracene** are not readily available in the cited literature. However, the table below presents data for other methyl isomers and the parent compound to provide a likely range and context.

Compound	Melting Point (°C)	Boiling Point (°C)	Appearance
Benz[a]anthracene	155-159	437.6	Colorless to yellow-brown fluorescent flakes or powder
1-Methylbenz[a]anthracene	139	452.14 (rough estimate)	Not specified
7-Methylbenz[a]anthracene	141	Not specified	Yellow plates from alcohol
8-Methylbenz(a)anthracene	156.5	272 (at 3 mm Hg)	Plates from benzene-alcohol; needles from benzene-ligroin
12-Methylbenz(a)anthracene	150.5	Not specified	Plates from alcohol

References: Benz[a]anthracene[5][6], 1-Methylbenz[a]anthracene[7], 7-Methylbenz[a]anthracene[1], 8-Methylbenz(a)anthracene[2], 12-Methylbenz(a)anthracene[8]

Solubility

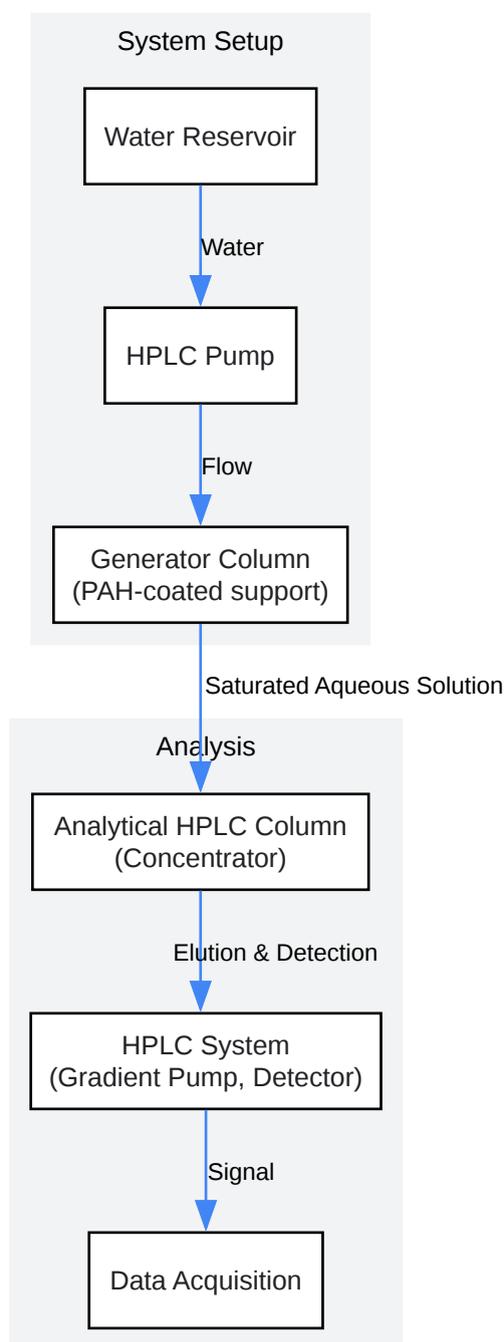
PAHs are characteristically insoluble in water but soluble in many organic solvents.[2] For instance, 8-Methylbenz(a)anthracene is reported to be soluble in ethanol, ethyl ether, benzene, and xylene.[2] The aqueous solubility of 7-Methylbenz[a]anthracene is extremely low, measured at 1.1×10^{-2} mg/L at 24°C.[1]

Experimental Protocols: Physical Properties

Protocol for Determining Aqueous Solubility (Dynamic Coupled Column Liquid Chromatography)

This method provides a rapid and precise way to determine the aqueous solubility of sparingly soluble organic compounds like PAHs.[9]

- **Column Preparation:** A generator column is packed with a solid support coated with the PAH of interest.
- **Equilibration:** Water is pumped through the generator column at a constant temperature. The slow flow rate allows the water to become saturated with the PAH.
- **Analysis:** The saturated aqueous solution flows directly onto an analytical HPLC column, which concentrates the PAH from the water.
- **Quantification:** The concentrated PAH is then eluted from the analytical column with an organic mobile phase and detected by a UV or fluorescence detector. The concentration is determined by comparison to a standard calibration curve.



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Caption: Workflow for Aqueous Solubility Determination using DCCLC.

Spectral Properties

Spectral data are crucial for the structural elucidation and quantification of **5-Methylbenz[a]anthracene**.

Mass Spectrometry

The National Institute of Standards and Technology (NIST) has reference mass spectrum data for **5-Methylbenz[a]anthracene**, which is essential for its identification in complex mixtures.^[4] The electron ionization mass spectrum will typically show a prominent molecular ion (M^+) peak corresponding to its molecular weight ($m/z = 242.31$).

NMR Spectroscopy

While specific NMR data for the 5-methyl isomer is not detailed in the provided search results, the general characteristics can be inferred from data on other PAHs.^[10]

- ^1H NMR: The aromatic protons of PAHs typically resonate in the chemical shift range of 7.0 to 9.5 ppm.^{[10][11]} The methyl group protons of **5-Methylbenz[a]anthracene** would appear as a singlet in the upfield region (typically 2-3 ppm).
- ^{13}C NMR: Aromatic carbons in PAHs resonate between 100-150 ppm.^[12] Specialized NMR experiments like DEPT can distinguish between protonated and non-protonated carbons, which is vital for detailed structural analysis.^[12]

UV-Visible Spectroscopy

PAHs exhibit characteristic UV-Vis absorption spectra due to their extensive conjugated π -electron systems. For comparison, 7-Methylbenz[a]anthracene shows maximum absorption (λ_{max}) in alcohol at wavelengths including 232, 258, 280, 298, 353, 370, and 388 nm.^[1] These complex spectra are useful for both identification and quantification.

Experimental Protocols: Spectral Analysis

Protocol for NMR Sample Preparation and Analysis

This protocol outlines a general procedure for obtaining NMR spectra of PAHs.^[10]

- Sample Preparation: Accurately weigh approximately 2.0 mmol of the PAH standard.

- **Dissolution:** Dissolve the sample in a deuterated solvent (e.g., 800 μL of CDCl_3) in a standard NMR tube.
- **Acquisition:** Place the sample in the NMR spectrometer. Acquire a standard ^1H NMR spectrum to verify structure and purity.
- **Advanced Experiments:** Perform ^{13}C NMR and 2D-NMR experiments (e.g., COSY, HSQC, HMBC) as needed for complete structural assignment. For analyzing mixtures, Diffusion-Ordered NMR Spectroscopy (DOSY) can be employed to separate signals from different components based on their diffusion coefficients.[10]

Reactivity and Stability

- **Reactivity:** Like its parent compound, **5-Methylbenz[a]anthracene** is expected to react vigorously with strong oxidizing agents.[13] It is generally stable under recommended storage conditions but can undergo substitution reactions such as halogenation, nitration, and sulfonation under appropriate conditions.[13]
- **Stability:** The compound is listed with a shelf life of 730 days.[14] For long-term stability, it should be stored refrigerated and protected from light, as PAHs can undergo photodegradation.[2]

Metabolism and Toxicological Profile

The metabolism of PAHs is a critical area of study, as it is directly linked to their carcinogenicity. Metabolic activation by cytochrome P450 enzymes can convert PAHs into reactive intermediates that bind to DNA.[15]

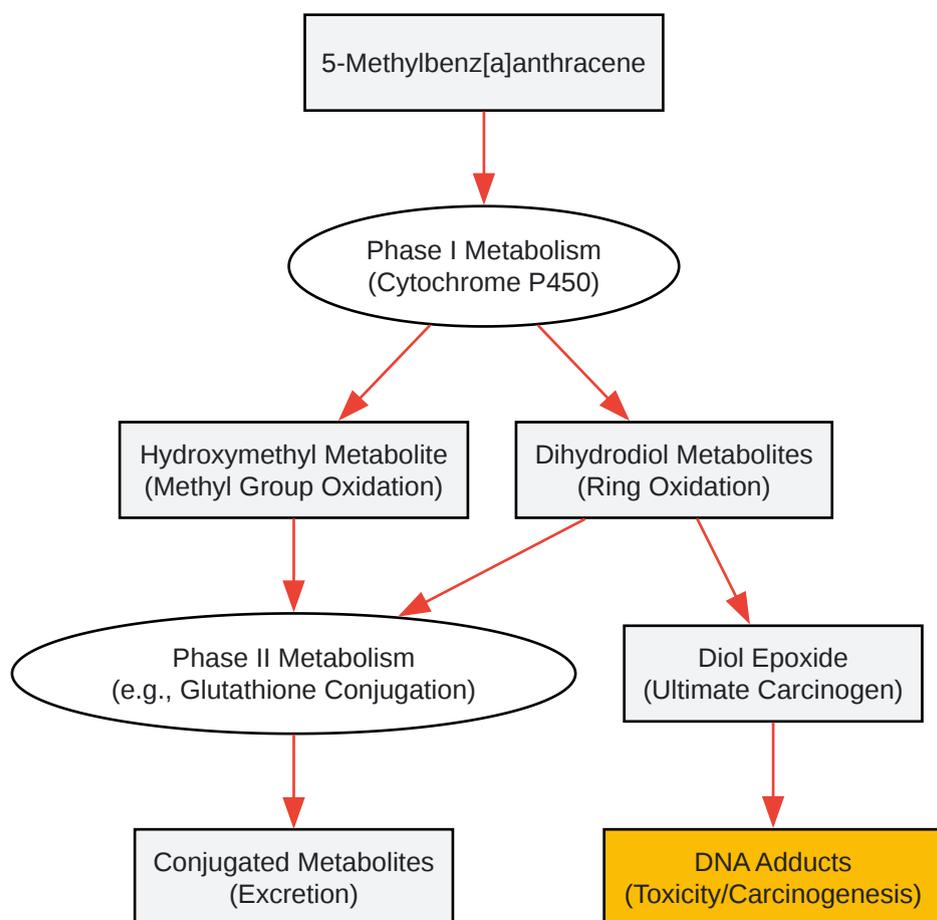
Metabolic Pathways

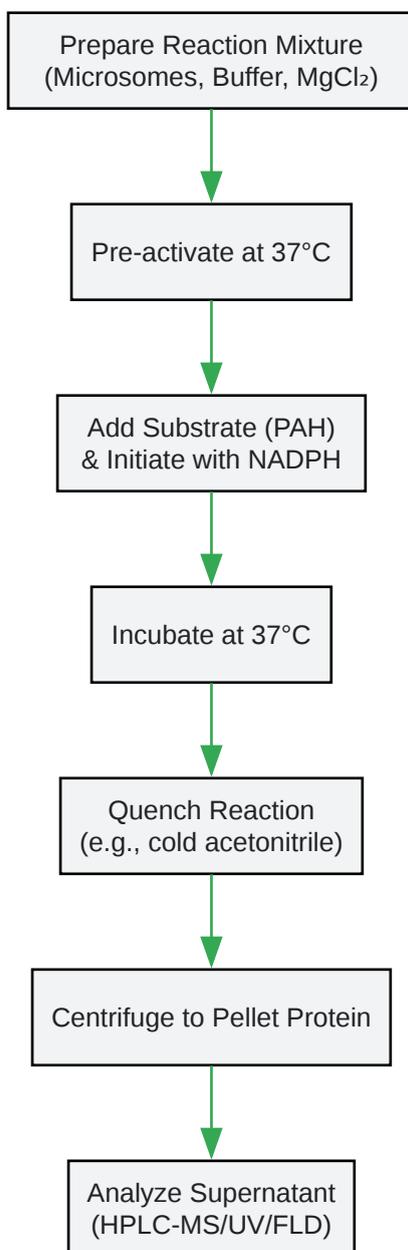
While the specific metabolic profile of **5-Methylbenz[a]anthracene** is not detailed, studies on isomers like 7- and 12-methylbenz[a]anthracene show two primary metabolic routes:[16][17]

- **Ring Hydroxylation:** Cytochrome P450 enzymes oxidize the aromatic rings to form phenols and dihydrodiols. Key metabolites include 5,6-dihydrodiols and 8,9-dihydrodiols.[16][18] These dihydrodiols can be further metabolized to highly reactive diol epoxides, the ultimate carcinogens that form DNA adducts.[1][15]

- Methyl Group Oxidation: The methyl group can be hydroxylated to form a hydroxymethyl derivative. For example, 7-methylbenz[a]anthracene is converted to 7-hydroxymethylbenz[a]anthracene.[16]

These metabolic pathways can occur in various tissues, with the liver being the primary site.
[19]





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